The compound is synthesized as an intermediate in drug development, particularly in the synthesis of pharmaceuticals targeting various diseases. Purines are a class of compounds that play critical roles in biochemistry and pharmacology due to their structural similarity to nucleotides. This specific compound is noted for its potential applications in therapeutic contexts, particularly as a part of larger molecular frameworks used in drug design .
The synthesis of 6H-Purin-6-one, 2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1,9-dihydro- typically involves several steps that may include:
Specific methods can vary based on the desired yield and purity, but detailed protocols can be found in chemical synthesis literature .
The molecular formula for 6H-Purin-6-one, 2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1,9-dihydro- is .
The three-dimensional conformation can be analyzed through computational chemistry methods or X-ray crystallography to understand its interactions at a molecular level .
6H-Purin-6-one can participate in various chemical reactions typical for purine derivatives:
These reactions are crucial for modifying the compound's properties to enhance its pharmacological efficacy .
The mechanism of action for this compound involves:
Key physical and chemical properties include:
These properties are essential for understanding the compound's behavior in different environments and its potential bioavailability when administered .
The applications of 6H-Purin-6-one extend into several scientific fields:
Purine analogues constitute a fundamental class of nitrogen-containing heterocyclic compounds characterized by a fused pyrimidine-imidazole ring system (9H-purine). Within this broad category, 6H-purin-6-one derivatives represent a structurally distinct subclass where a ketone functional group replaces the oxo group at position 6 of the purine scaffold. This modification engenders significant electronic and steric alterations that profoundly influence molecular recognition and biological activity. The compound 6H-Purin-6-one, 2-amino-9-[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl]-1,9-dihydro- exemplifies a tri-substituted purine derivative featuring:
Table 1: Structural Comparison of Representative Purine Analogues
Compound Name | C2 Substituent | C6 Substituent | C9 Substituent | Key Structural Features |
---|---|---|---|---|
Guanine | -NH₂ | -OH | -H | Natural nucleobase |
1,9-Dibenzyl-1,9-dihydro-6H-purin-6-one | -H | =O | -CH₂C₆H₅ | N1 and N9 benzylation [6] |
Penciclovir | -NH₂ | =O | -CH₂CH(OH)CH₂OH | Acyclic nucleoside [5] |
Target Compound | -NH₂ | =O | -[(2R)-4,4-diethoxy-2-(hydroxymethyl)butyl] | Chiral side chain with protected aldehyde |
Substitution patterns critically determine biological function. The C2 position frequently accommodates amino or hydroxyl groups essential for hydrogen bonding with biological targets [3] [9]. C6 modifications, particularly oxo groups, mimic the hydrogen-bonding topology of endogenous purines. C9 substitutions with alkyl, aryl, or complex chains (as in the target compound) modulate lipophilicity, membrane permeability, and target specificity [6] [10].
Substituted purines represent privileged scaffolds in drug discovery due to their intrinsic bioactivity and structural mimicry of endogenous signaling molecules. Their therapeutic significance spans multiple domains:
C8 modifications: Broad-spectrum activity [3]
Antiviral Therapeutics: Acyclic nucleoside analogues like penciclovir (C9-[4-hydroxy-3-(hydroxymethyl)butyl]) and ganciclovir (C9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]) exemplify clinically validated purine derivatives. Their structural similarity to deoxyguanosine enables phosphorylation and incorporation into viral DNA, terminating replication [5].
Antiparasitic Agents: Purine analogues exhibit trypanocidal activity (IC₅₀ < 5 μM) by exploiting parasite dependence on purine salvage pathways, as parasites lack de novo purine synthesis [10].
Molecular Chaperone Modulation: Purine-based heat shock protein 90 (Hsp90) inhibitors (e.g., PU-class compounds) demonstrate tumor-selective cytotoxicity by destabilizing oncogenic client proteins [9].
The structural versatility of purines enables rational drug design targeting nucleotide-binding domains across diverse therapeutic areas.
This compound integrates three functionally significant substituents:
2-Amino Group (-NH₂ at C2):This conserved feature in bioactive purines facilitates critical hydrogen-bonding interactions with biological targets. It mimics the exocyclic amino group of adenine and guanine, enabling recognition by purinergic receptors, kinases, and DNA-processing enzymes. Structural studies confirm that C2 amino groups in purine derivatives are essential for binding affinity to adenosine receptors and catalytic sites of phosphotransferases [3] [9]. In the context of AGT inhibitors, the 2-amino group is strictly required for activity, as analogues lacking this moiety (e.g., hypoxanthine derivatives) exhibit significantly reduced potency [1].
6-Oxo Group (=O at C6):The ketone at C6 defines the 6H-purin-6-one tautomer and imparts planarity to the bicyclic system. This group participates in hydrogen bonding as an acceptor, mimicking the O6 position of guanine—a critical site for DNA alkylation damage and repair recognition. In AGT inhibitors, the electronic nature of the C6 substituent directly influences inactivation kinetics; benzyloxy or chloroalkyl groups at this position facilitate covalent transfer of the alkyl group to the AGT active site cysteine [1] [8].
9-[(2R)-4,4-Diethoxy-2-(hydroxymethyl)butyl] Side Chain:This chiral acyclic substituent confers three distinct chemical functionalities:
Table 2: Functional Group Contributions to Molecular Properties
Functional Group | Chemical Properties | Biological Implications | Synthetic Utility |
---|---|---|---|
2-Amino group | Hydrogen bond donor; Electron-donating | Target recognition (kinases, DNA repair enzymes) | Acylation/alkylation site |
6-Oxo group | Hydrogen bond acceptor; Planar conjugation | Mimics guanine O6; AGT inactivation | Tautomerism; Metal coordination |
Chiral center (R) | Stereospecific interactions | Enantioselective binding | Diastereoselective synthesis control |
Hydroxymethyl group | Hydrophilicity; Hydrogen bonding | Solubility enhancement; Pharmacophore linkage | Oxidation/esterification |
Diethoxy acetal | Acid-labile protection | Prodrug activation; Targeted release | In situ aldehyde generation for conjugation |
The synergistic integration of these groups creates a multifunctional scaffold with significant potential for developing enzyme inhibitors, antiviral agents, or targeted therapeutics. The stereochemistry and protected aldehyde are particularly distinctive, offering routes to novel prodrugs or conjugates not feasible with conventional nucleoside analogues [2] [10]. Future research directions include exploiting the acetal deprotection for site-specific delivery and leveraging stereochemistry to optimize target selectivity.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8